molecular formula C12H17N3O4 B6766432 N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide

N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide

Cat. No.: B6766432
M. Wt: 267.28 g/mol
InChI Key: OLFDKSCBJXYPHP-MRVPVSSYSA-N
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Description

N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-14(7-8-4-3-5-19-8)10(16)9-6-13-12(18)15(2)11(9)17/h6,8H,3-5,7H2,1-2H3,(H,13,18)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFDKSCBJXYPHP-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N(C)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNC1=O)C(=O)N(C)C[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the oxolan-2-yl group and the carboxamide functionality. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Oxolan-2-yl Group: This step often involves the use of oxirane derivatives, which react with the pyrimidine core in the presence of a base to form the oxolan-2-yl moiety.

    Carboxamide Formation: The final step typically involves the reaction of the intermediate with an amine or amide source under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes involved in pyrimidine metabolism or receptors that mediate its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytosine Arabinoside: Another pyrimidine derivative with antiviral and anticancer properties.

    Thymidine: A naturally occurring pyrimidine nucleoside involved in DNA synthesis.

Uniqueness

N,3-dimethyl-2,4-dioxo-N-[[(2R)-oxolan-2-yl]methyl]-1H-pyrimidine-5-carboxamide is unique due to its specific structural features, such as the oxolan-2-yl group and the carboxamide functionality. These features may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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